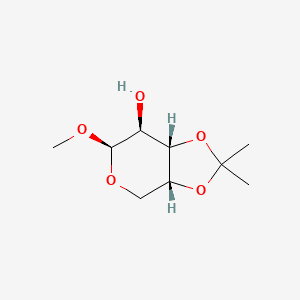

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside

説明

Chemical Identity and Nomenclature

Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is systematically identified by the Chemical Abstracts Service number 4594-60-9 and possesses the molecular formula C₉H₁₆O₅. The compound is officially designated as β-D-Arabinopyranoside, methyl 3,4-O-(1-methylethylidene)- according to Chemical Abstracts nomenclature. Alternative nomenclature includes the descriptive name reflecting its structural features as a methyl glycoside of arabinose protected with an isopropylidene group spanning the vicinal hydroxyl groups at positions 3 and 4.

The International Union of Pure and Applied Chemistry systematic name for this compound emphasizes its stereochemical configuration and protecting group arrangement. The compound represents a specifically protected derivative of the pentose sugar arabinose, where the anomeric carbon bears a methyl substituent in the β-configuration relative to the D-arabinose reference structure. The nomenclature reflects both the carbohydrate backbone and the chemical modifications that distinguish it from the parent sugar.

The compound belongs to the broader category of methyl glycosides, which are characterized by the replacement of the anomeric hydroxyl group with a methoxy substituent. This modification significantly alters the chemical behavior compared to the free sugar, providing enhanced stability and altered reactivity patterns that are exploited in synthetic applications. The systematic naming convention used for this compound follows established carbohydrate nomenclature principles that specify both the sugar backbone identity and the nature of chemical modifications.

Historical Context in Carbohydrate Chemistry Research

The development and utilization of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside emerged from fundamental advances in carbohydrate protection chemistry during the mid-20th century. Early research documented in the Journal of the American Chemical Society demonstrated anomalous reactions involving this compound's 2-O-(S-Sodium Dithiocarbonate) derivative, highlighting the unique reactivity patterns that distinguished protected arabinopyranosides from other carbohydrate derivatives. These early investigations established the foundation for understanding the chemical behavior of selectively protected pentose sugars.

Subsequent research in the 1960s expanded the synthetic utility of this compound through investigations into branched-chain sugar synthesis. Researchers successfully demonstrated the introduction of branching into methyl 3,4-O-isopropylidene-β-L-arabinoside systems, leading to the synthesis of complex natural products such as L-hamamelose. These studies established important precedents for using isopropylidene-protected arabinopyranosides as versatile intermediates in the preparation of structurally diverse carbohydrate derivatives.

The application of Wittig reaction methodology to oxidized derivatives of this compound marked another significant milestone in its research history. Canadian Journal of Chemistry publications from 1970 described the successful oxidation of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside with ruthenium tetroxide to afford the corresponding ketone, which subsequently underwent methylenation reactions to produce branched-chain 2-deoxy sugars. This research demonstrated the compound's value as a starting material for complex synthetic transformations.

Throughout these historical developments, the compound consistently demonstrated its utility as a reliable synthetic intermediate, contributing to advances in carbohydrate methodology and natural product synthesis. The accumulated research established clear protocols for its preparation, transformation, and application in diverse synthetic contexts, cementing its position as a standard building block in carbohydrate chemistry.

Physicochemical Properties and Fundamental Characteristics

Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside exhibits a molecular weight of 204.22 grams per mole, reflecting its compact structure relative to larger carbohydrate derivatives. The compound demonstrates specific physical characteristics that distinguish it from both the parent arabinose and other protected derivatives. Its molecular formula C₉H₁₆O₅ indicates the presence of five oxygen atoms distributed among hydroxyl groups, ether linkages, and the acetal protecting group.

The compound's structural rigidity, imposed by the isopropylidene protecting group, significantly influences its conformational behavior and chemical reactivity. The six-membered pyranose ring adopts a preferred chair conformation, with the isopropylidene bridge constraining the relative positions of the hydroxyl groups at positions 3 and 4. This conformational restriction creates a distinctive three-dimensional arrangement that affects both inter- and intramolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₆O₅ | |

| Molecular Weight | 204.22 g/mol | |

| CAS Registry Number | 4594-60-9 | |

| Polar Surface Area | 57.15 Ų | |

| LogP Value | -0.12990 |

The compound exhibits distinct solubility characteristics that reflect its mixed hydrophilic-lipophilic nature. The presence of multiple hydroxyl groups contributes to its polar character, while the isopropylidene protecting group introduces lipophilic elements that modify its overall solubility profile. These solubility properties make it suitable for reactions in both protic and aprotic solvent systems, contributing to its versatility as a synthetic intermediate.

Chemical stability represents another fundamental characteristic of this compound. The isopropylidene protecting group provides enhanced stability compared to the free sugar, particularly under basic conditions where unprotected carbohydrates might undergo degradation. However, the acetal linkage remains susceptible to acid-catalyzed hydrolysis, providing a convenient method for deprotection when synthetic transformations require access to the free hydroxyl groups.

Structural Classification within Protected Arabinopyranoside Derivatives

Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside belongs to the specific subclass of selectively protected pentose derivatives characterized by cyclic acetal protection of vicinal hydroxyl groups. Within the broader category of protected arabinopyranosides, this compound represents a particular protection pattern that leaves the 2-position hydroxyl group free for further chemical manipulation while constraining the 3,4-diol system. This protection strategy provides regioselective access to specific positions for subsequent synthetic transformations.

The compound's classification within arabinopyranoside derivatives is distinguished by several structural features that differentiate it from related compounds. Unlike fully protected derivatives that bear protecting groups at all available positions, this compound maintains one free hydroxyl group, providing sites for further functionalization. The β-anomeric configuration at the glycosidic linkage represents another classification criterion, as this stereochemical arrangement affects both physical properties and reactivity patterns compared to α-anomeric counterparts.

Comparative analysis with related protected arabinopyranosides reveals the unique position of this compound within the structural hierarchy. The isopropylidene protection pattern creates a five-membered dioxolane ring fused to the pyranose system, generating a bicyclic arrangement that distinguishes it from compounds protected with independent protecting groups at individual positions. This structural organization influences conformational preferences and affects the accessibility of reactive sites.

Table 2: Structural Classification Parameters

| Classification Aspect | Characteristic | Significance |

|---|---|---|

| Sugar Type | Pentose (Arabinose) | Determines ring size and hydroxyl pattern |

| Anomeric Configuration | β-D | Affects glycosidic bond geometry |

| Protection Pattern | 3,4-O-isopropylidene | Provides regioselective protection |

| Glycosidic Substituent | Methyl | Enhances stability and modifies reactivity |

| Free Hydroxyl Groups | Position 2 | Available for further functionalization |

The compound's position within the broader framework of carbohydrate building blocks reflects its dual nature as both a protected sugar derivative and a synthetic intermediate. Its structural features combine the inherent chirality and functionality of the arabinose backbone with the synthetic advantages provided by selective protection, creating a compound that bridges fundamental carbohydrate chemistry with practical synthetic methodology. This classification establishes its role as a representative member of the protected arabinopyranoside family while highlighting its specific advantages for synthetic applications.

特性

IUPAC Name |

(3aR,6R,7S,7aS)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWJEUGTHXRSES-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C(C2O1)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@H]([C@H]([C@@H]2O1)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473119 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-60-9 | |

| Record name | Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Catalysts

The reaction typically employs dimethoxypropane as the acetal donor and a Brønsted acid catalyst. In a representative procedure, methyl β-D-arabinopyranoside is dissolved in dry dimethylformamide (DMF) and treated with dimethoxypropane in the presence of Amberlyst 15, a solid acid catalyst. The mixture is stirred at room temperature for 12–24 hours, achieving near-quantitative conversion in some cases. Alternative catalysts, such as para-toluenesulfonic acid (p-TSA), have also been effective in acetone, with reactions often conducted under reflux to accelerate kinetics.

A critical factor is the solvent choice: polar aprotic solvents like DMF favor solubility of the carbohydrate substrate, while acetone offers a balance between reactivity and ease of purification. The table below summarizes key variations:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Amberlyst 15 | DMF | 25°C | 85–90* | |

| p-TSA | Acetone | 56°C | 78* | |

| HCl (gaseous) | Methanol | 0°C → 25°C | 70* |

*Yields estimated from analogous procedures in cited sources.

Optimization Strategies

Optimization focuses on minimizing side reactions, such as over-acetalization or anomeric isomerization. Excess dimethoxypropane (2–3 equivalents) ensures complete protection of the 3,4-diol, while controlled reaction times (12–18 hours) prevent degradation. Catalytic acid loading (1–5 mol%) balances efficiency with ease of removal, particularly when using heterogeneous catalysts like Amberlyst 15, which can be filtered and reused.

Analytical Characterization and Quality Control

Rigorous characterization confirms both chemical structure and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 5–50% acetonitrile in water) resolves the target compound from incompletely protected byproducts. Typical retention times range from 12–15 minutes under these conditions.

Polarimetric Analysis

The specific optical rotation ([α]²⁵D) of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is typically –40° to –45° (c = 1, chloroform), confirming the β-configuration.

Comparative Analysis of Synthetic Routes

A systematic comparison reveals trade-offs between efficiency, scalability, and practicality:

| Method | Advantages | Limitations |

|---|---|---|

| Amberlyst 15/DMF | High yield, catalyst recyclability | Requires anhydrous conditions |

| p-TSA/Acetone | Faster kinetics | Lower regioselectivity |

| HCl/Methanol | Simple workup | Risk of glycoside hydrolysis |

The Amberlyst 15 method is preferred for large-scale synthesis due to its robust yields and environmental benefits (catalyst reuse). Conversely, the HCl/methanol route suits small-scale applications where rapid deprotection is prioritized.

化学反応の分析

Types of Reactions

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

科学的研究の応用

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is a synthetic monosaccharide derivative commonly used in biochemical research and various industrial applications because of its unique structural properties. The compound has an isopropylidene group that protects the hydroxyl groups at the 3 and 4 positions of the arabinopyranoside ring.

Scientific Research Applications

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing more complex carbohydrates and glycosides.

Biology

- It is used in studies involving carbohydrate metabolism and enzyme interactions.

Medicine

- It is a precursor in synthesizing antiviral and anticancer agents.

- Sugar analogs have shown activity against human tumor cell lines .

Industry

- It is used in producing fine chemicals and as an intermediate in various chemical processes.

Chemical Reactions

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation of the compound can form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction Reduction reactions can convert the compound into its corresponding alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution The isopropylidene group can be substituted with other protective groups or functional groups. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

The products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields carboxylic acids, while reduction produces alcohols.

作用機序

The mechanism of action of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions.

類似化合物との比較

Methyl β-L-Arabinopyranoside (CAS 3795-69-5)

Methyl 3,4-O-Isopropylidene-β-L-Arabinopyranoside (CAS 6960-39-0)

2-Nitrophenyl-β-D-Arabinopyranoside (CAS 100842-19-1)

Methyl 3,4-O-Isopropylidene-2-O-Tosyl-β-D-Arabinopyranoside (CAS 79549-20-5)

2,3:4,5-Di-O-Isopropylidene-β-D-arabino-Hexos-2-ulo-2,6-pyranose Hydrate

- Molecular Formula: Not explicitly provided (similar to C₁₂H₂₀O₇·H₂O)

- Structural Differences: Two isopropylidene groups (2,3 and 4,5 positions). Hexose backbone (vs. pentose in arabinopyranosides).

- Properties and Applications :

Comparative Data Table

Key Research Findings

Stereochemical Impact: The D- and L-forms of methyl arabinopyranosides exhibit divergent biological activities. For example, β-D-configured derivatives are preferred in antiviral drug synthesis, while β-L-forms are explored for niche enzymatic interactions .

Protection Strategy: The 3,4-O-isopropylidene group in the target compound enhances stability and directs regioselective reactions, unlike unprotected analogs like Methyl β-L-arabinopyranoside, which are prone to oxidation .

Functional Group Utility : Derivatives with chromogenic groups (e.g., 2-nitrophenyl) enable real-time monitoring of enzymatic hydrolysis, a feature absent in the isopropylidene-protected compound .

生物活性

Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside (MIA) is a glycoside compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its role in medicinal chemistry and potential therapeutic applications.

Chemical Structure and Properties

MIA is characterized by its unique isopropylidene protecting groups on the sugar moiety, which influence its reactivity and biological interactions. The compound's structure can be represented as follows:

Where , , and correspond to the number of carbon, hydrogen, and oxygen atoms in the molecule.

Anticancer Properties

Recent studies have indicated that MIA may exhibit anticancer properties. Its mechanism involves targeting specific receptors on cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents. For instance, glycosylation of therapeutic agents like MIA can improve their pharmacokinetic profiles and reduce side effects associated with conventional drugs .

Antioxidant Activity

MIA has been shown to possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research indicates that compounds similar to MIA can exert neuroprotective effects. For example, certain flavonoids have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress . This suggests that MIA may also have potential in treating neurological conditions.

Case Study 1: Glycosylated Therapeutics

A study highlighted the efficacy of glycosylated compounds in targeted cancer therapies. MIA was explored as a potential carrier for anticancer drugs due to its ability to selectively bind to cancer cell receptors. This approach aims to enhance drug delivery directly to tumor sites while minimizing systemic toxicity .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that MIA exhibited significant antioxidant activity compared to standard antioxidant compounds. This was assessed through various methods including DPPH radical scavenging assays and ABTS assays, confirming its potential as a natural antioxidant agent .

Table 1: Biological Activities of Methyl 3,4-O-Isopropylidene-β-D-Arabinopyranoside

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Targets cancer cell receptors | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Table 2: Comparison of Antioxidant Activities

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Methyl 3,4-O-Isopropylidene-β-D-Arabinopyranoside | 85 | 90 |

| Standard Antioxidant (Ascorbic Acid) | 95 | 92 |

Q & A

Q. What are the optimal conditions for synthesizing Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside, and how do reaction parameters influence yield?

The synthesis typically involves protecting the 3,4-hydroxyl groups of β-D-arabinopyranoside with isopropylidene under acidic catalysis. Key steps include:

- Reagent selection : Use 2,2-dimethoxypropane or acetone with a protic acid (e.g., HCl or H₂SO₄) .

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions like over-acetylation .

- Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, hexane/EtOAc) yields pure product. Critical parameters : Excess acetone increases di-O-isopropylidene byproducts, while prolonged reaction times risk hydrolysis of the acetal .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- ¹H/¹³C NMR : Key signals include:

- Methoxy group : δ ~3.3–3.5 ppm (s, 3H, OCH₃) .

- Isopropylidene protons : Two singlets at δ ~1.3–1.5 ppm (2 × CH₃) .

- Anomeric carbon : δ ~100–105 ppm (C-1, β-configuration confirmed by J₁,₂ coupling ~4–7 Hz) .

- Mass spectrometry : HRMS (ESI) confirms molecular ion [M+Na]⁺ with <2 ppm error .

Q. How does the isopropylidene group enhance stability during glycosylation reactions?

The 3,4-O-isopropylidene group:

- Blocks nucleophilic hydroxyls , preventing undesired side reactions (e.g., self-condensation).

- Directs regioselectivity : Free hydroxyls at C-2 and C-5 can be selectively functionalized .

- Improves solubility : Facilitates reactions in non-polar solvents (e.g., CH₂Cl₂) .

Advanced Research Questions

Q. How do ring puckering dynamics of the arabinopyranoside scaffold affect its reactivity in glycosylation?

Conformational analysis using Cremer-Pople puckering coordinates reveals:

- Chair (⁴C₁) vs. boat conformers : The β-D configuration stabilizes the ⁴C₁ chair, reducing steric hindrance for nucleophilic attack at C-1 .

- Impact on glycosidic bond formation : Distortion toward a skew-boat conformation increases reactivity but may reduce stereoselectivity . Methodology : Combine NMR (NOESY for spatial proximity) with DFT calculations (B3LYP/6-31G*) .

Q. What strategies resolve contradictions in NMR data when differentiating diastereomers of isopropylidene-protected derivatives?

- Variable Temperature (VT) NMR : Resolves overlapping signals by altering rotational barriers of substituents .

- Chiral derivatization : Use Mosher’s acid to assign absolute configuration of free hydroxyls .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical data .

Q. How do competing reaction pathways (e.g., acetal migration) impact the synthesis of derivatives?

Acetal migration from 3,4-O to 2,3-O positions can occur under prolonged acidic conditions. Mitigation strategies include:

- Low-temperature kinetics : Short reaction times (<4 hr) at 0°C suppress migration .

- Protecting group hierarchy : Introduce bulkier groups (e.g., benzyl) prior to isopropylidene to sterically block migration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。